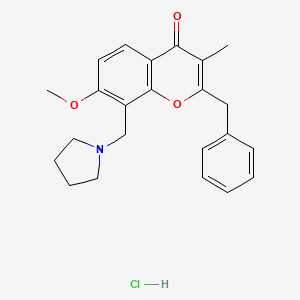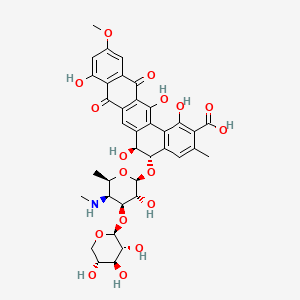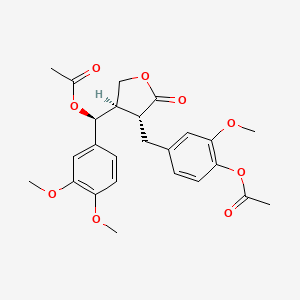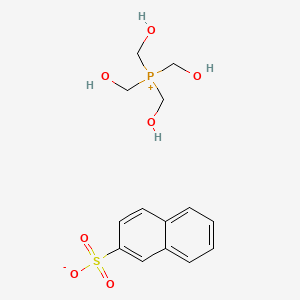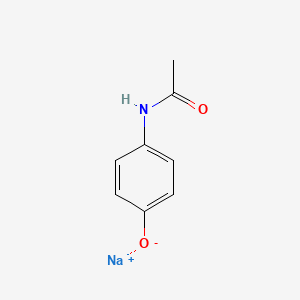
4'-Hydroxyacetanilide, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxyacetanilide, sodium salt is a chemical compound with the molecular formula C8H8NNaO2. It is a derivative of 4’-Hydroxyacetanilide, commonly known as paracetamol or acetaminophen, which is widely used as an analgesic and antipyretic agent. The sodium salt form enhances its solubility in water, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxyacetanilide, sodium salt typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using nitric acid in the presence of sulfuric acid to form p-Nitroacetanilide.
Reduction to p-Aminoacetanilide: The p-Nitroacetanilide is then reduced to p-Aminoacetanilide using zinc and hydrochloric acid.
Formation of Diazonium Salt: The p-Aminoacetanilide is converted to a diazonium salt by reacting with sodium nitrite and hydrochloric acid at a temperature below 5°C.
Substitution Reaction: The diazonium salt is treated with a 10% sodium hydroxide solution to form 4’-Hydroxyacetanilide.
Formation of Sodium Salt: Finally, 4’-Hydroxyacetanilide is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of 4’-Hydroxyacetanilide, sodium salt follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxyacetanilide, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Sodium hydroxide is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
p-Aminoacetanilide.Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Hydroxyacetanilide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its analgesic and antipyretic properties, similar to paracetamol.
Industry: Used in the formulation of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4’-Hydroxyacetanilide, sodium salt is similar to that of paracetamol. It primarily acts in the central nervous system by inhibiting the cyclooxygenase enzymes COX-1, COX-2, and COX-3, which are involved in prostaglandin synthesis. This inhibition increases the pain threshold and exerts antipyretic effects by acting on the heat-regulating centers of the hypothalamus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paracetamol (4’-Hydroxyacetanilide): The parent compound, widely used as an analgesic and antipyretic.
Acetanilide: An older analgesic and antipyretic, less commonly used due to its toxic effects.
Phenacetin: Another analgesic and antipyretic, withdrawn from the market due to its carcinogenic properties.
Uniqueness
4’-Hydroxyacetanilide, sodium salt is unique due to its enhanced solubility in water, making it more suitable for certain pharmaceutical formulations and research applications compared to its parent compound .
Propriétés
Numéro CAS |
16958-94-4 |
|---|---|
Formule moléculaire |
C8H8NNaO2 |
Poids moléculaire |
173.14 g/mol |
Nom IUPAC |
sodium;4-acetamidophenolate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
QOGCGSWEVWTHNX-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


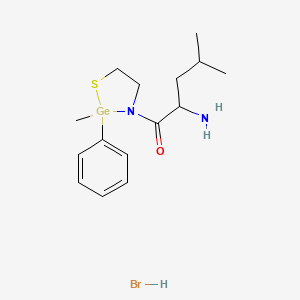
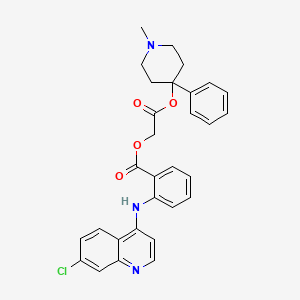
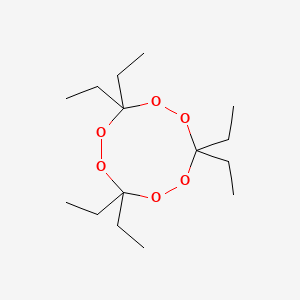
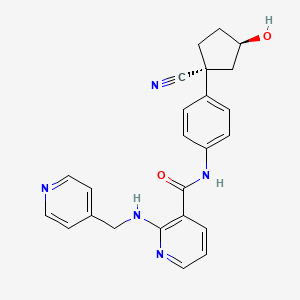
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

